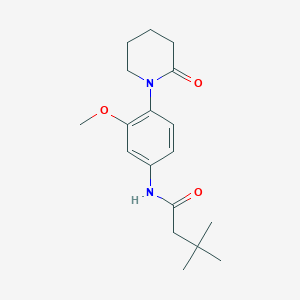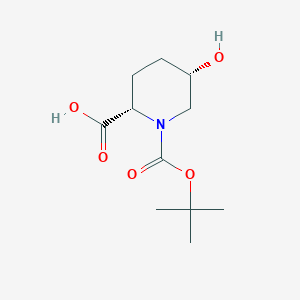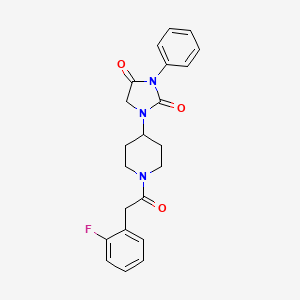
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3,3-dimethylbutanamide, commonly known as MM-189, is a novel small molecule that has gained significant interest in scientific research. It is a potent inhibitor of the TGF-β signaling pathway, which has been implicated in various pathological conditions, including cancer, fibrosis, and autoimmune diseases. MM-189 has shown promising results in preclinical studies, making it a potential candidate for the development of new therapeutic agents.
Applications De Recherche Scientifique
Analytical Applications in Agriculture
Dimethenamid, a compound structurally related to N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3,3-dimethylbutanamide, has been used for detecting herbicide presence in natural water. Analytical techniques like solid-phase extraction, gas chromatography-mass spectrometry, and high-performance liquid chromatography-electrospray mass spectrometry have been employed to analyze dimethenamid and its degradates in environmental samples. This study highlights the compound's relevance in monitoring and understanding the environmental impact of agricultural chemicals (Zimmerman et al., 2002).
Therapeutic Research
A compound structurally similar to the one , featuring a 2-oxopiperidin-1-yl group, has been explored for its potential in cancer treatment. Specifically, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in apixaban synthesis, was studied. The compound's X-ray powder diffraction data were reported, indicating its purity and potential for use in medical applications (Wang et al., 2017).
Nursing and Treatment Applications
A heterocycle compound, structurally similar to the compound , has been investigated for its applications in treating children's bronchial pneumonia. The compound demonstrated significant biological activity, with molecular docking simulations indicating its potential therapeutic effects. The study sheds light on the compound's potential use in pediatric respiratory conditions (Ding & Zhong, 2022).
Mécanisme D'action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. It catalyzes the conversion of prothrombin to thrombin, a key step in the coagulation process .
Mode of Action
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, thereby inhibiting its activity . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa . It inhibits both free and prothrombinase-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in platelet aggregation, as thrombin is a potent platelet activator . Therefore, the compound indirectly inhibits platelet aggregation by reducing thrombin generation .
Pharmacokinetics
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide results in a reduction in thrombin generation and, consequently, platelet aggregation . This leads to antithrombotic efficacy, as demonstrated in pre-clinical studies in animal models .
Action Environment
The action, efficacy, and stability of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide can be influenced by various environmental factors.
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)12-16(21)19-13-8-9-14(15(11-13)23-4)20-10-6-5-7-17(20)22/h8-9,11H,5-7,10,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYMIOMOMPEILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2823951.png)

![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)
![2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2823955.png)
![Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823957.png)
![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)
![2-Chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide](/img/structure/B2823959.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide](/img/structure/B2823961.png)
![N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2823962.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)

![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)
![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2823971.png)